3-Benzyl-2-methylquinolin-4(1H)-one
Description
Contextualization of Quinolinone Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to many areas of science. multiscreensite.com Among these, quinoline (B57606) and its derivatives stand out as a particularly important class of nitrogen-containing heterocycles. nih.gov Composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, the quinoline scaffold is a versatile building block in organic synthesis and medicinal chemistry. nih.govnumberanalytics.com The study of these compounds has a rich history, with quinoline first being isolated from coal tar in the 19th century. numberanalytics.com Its name originates from "quinine," a naturally occurring quinoline-containing compound used for centuries to treat malaria. multiscreensite.comnumberanalytics.com
The exploration of quinoline and its analogues has significantly contributed to our understanding of chemical reactions, orbital interactions, and aromaticity. multiscreensite.com Researchers continue to investigate new methods for synthesizing and modifying the quinoline core, leading to the discovery of novel compounds with diverse properties and applications. nih.govnih.gov
Significance of the Quinolinone Scaffold in Organic and Medicinal Chemistry
The quinolinone scaffold, a derivative of quinoline featuring a carbonyl group, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term signifies its ability to bind to a variety of biological targets, making it a valuable framework for drug discovery. researchgate.net The functionalization of the quinolinone ring at different positions allows for the creation of a wide array of derivatives with distinct pharmacological activities. nih.gov
The versatility of the quinolinone structure has led to its incorporation into numerous therapeutic agents. nih.govresearchgate.net Derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govnih.gov For instance, some quinoline-based compounds are used in the treatment of malaria, while others are being investigated as potential inhibitors for enzymes like HIV-1 integrase. nih.govusm.edu The ability to strategically modify the quinolinone core enables chemists to fine-tune the biological and physical properties of these molecules, optimizing them for specific therapeutic applications. nih.gov
Specific Focus: 3-Benzyl-2-methylquinolin-4(1H)-one as a Key Research Compound
Within the vast family of quinolinone derivatives, this compound has emerged as a compound of significant research interest. Its specific substitution pattern, featuring a benzyl (B1604629) group at the 3-position and a methyl group at the 2-position of the quinolin-4(1H)-one core, imparts unique chemical characteristics.
The synthesis and study of this particular molecule and its close analogues contribute to the broader understanding of structure-activity relationships within the quinolinone class. Research into compounds like this compound helps to elucidate how different substituents on the quinolinone framework influence its chemical reactivity and potential biological interactions. While this article will focus solely on the chemical aspects of this compound, its place within the larger context of medicinal chemistry research underscores the importance of its continued investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-15(11-13-7-3-2-4-8-13)17(19)14-9-5-6-10-16(14)18-12/h2-10H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURLVFDECJBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 Benzyl 2 Methylquinolin 4 1h One and Its Analogues
Classical and Contemporary Synthetic Approaches
The synthesis of 3-benzyl-2-methylquinolin-4(1H)-one can be achieved through a variety of classical and modern synthetic strategies. These methods primarily involve the construction of the quinolinone core through cyclization reactions, with more recent advancements incorporating the efficiency and selectivity of transition metal catalysis.
Cyclization Reactions
Cyclization reactions are the cornerstone of quinolinone synthesis, providing a direct means to assemble the heterocyclic ring system from acyclic precursors. These methods can be broadly categorized based on the nature of the key bond-forming step and the catalysts employed.
The Conrad-Limpach-Knorr reaction is a classical and versatile method for synthesizing 4-hydroxyquinolines, which exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-ones. wikipedia.orgjptcp.com The synthesis of this compound via this route would involve the condensation of an aniline (B41778) with ethyl 2-benzylacetoacetate.
The reaction proceeds in two key stages. Initially, the aniline reacts with the β-ketoester, ethyl 2-benzylacetoacetate, to form a β-aminoacrylate intermediate (a Schiff base). This initial condensation is typically carried out at lower temperatures. The second stage involves the thermal cyclization of this intermediate at high temperatures, often around 250 °C, to yield the 4-hydroxyquinoline. wikipedia.org The use of a high-boiling inert solvent, such as mineral oil, has been shown to significantly improve the yields of the cyclization step. wikipedia.orgnih.gov
Modern adaptations of this reaction focus on improving reaction conditions, such as using microwave irradiation to accelerate the reaction or employing various catalysts to lower the required temperature for cyclization. jptcp.com The final product, 4-hydroxy-2-methyl-3-benzylquinoline, exists predominantly as the more stable keto tautomer, this compound. wikipedia.org
Table 1: Key Features of the Conrad-Limpach-Knorr Synthesis
| Feature | Description |
| Reactants | Aniline and a β-ketoester (e.g., ethyl 2-benzylacetoacetate) |
| Intermediate | β-aminoacrylate (Schiff base) |
| Key Step | Thermal intramolecular cyclization |
| Typical Conditions | High temperatures (e.g., 250 °C), often in a high-boiling solvent |
| Product | 4-Hydroxyquinoline, which tautomerizes to the quinolin-4(1H)-one |
Cyclocondensation reactions offer a convergent approach to the quinolinone core by combining two or more precursor molecules in a single step. A notable strategy for synthesizing analogs of the target compound involves the reaction of β-keto amides with methylamine (B109427) to form β-enaminoamides. These intermediates can then be acylated with a suitable agent like 2-nitrobenzoyl chloride. Subsequent acid-catalyzed cyclization was expected to yield the quinolone ring. However, in an attempted synthesis of 2-benzyl-4(1H)-quinolone, an unexpected rearrangement occurred. mdpi.com
A more successful approach involved the reduction of the nitro group in the acylated intermediate using zinc in acetic acid, which led to spontaneous cyclization, affording 3-carboxamide derivatives of 2-benzyl-4(1H)-quinolone in good yields (71–74%). mdpi.com This highlights how the choice of precursors and cyclization conditions can be manipulated to produce a variety of functionalized quinolinone analogs.
Table 2: Example of a Cyclocondensation Approach for a 2-Benzyl-4(1H)-quinolone Analog
| Step | Reactants | Reagents and Conditions | Product | Yield |
| 1 | β-Keto amide | Methylamine, CH₂Cl₂, Na₂SO₄, rt, 24 h | β-Enaminoamide | - |
| 2 | β-Enaminoamide | 2-Nitrobenzoyl chloride, NMM, DMAP, CH₂Cl₂, rt, 2 h | N-Acylated intermediate | - |
| 3 | N-Acylated intermediate | Zn, AcOH, CH₂Cl₂, rt, 24 h | 2-Benzyl-4(1H)-quinolone-3-carboxamide | 71–74% |
Base-catalyzed cyclizations provide an alternative pathway to the quinolinone ring system. These reactions typically involve the intramolecular condensation of a suitably functionalized acyclic precursor. For the synthesis of this compound, a plausible precursor would be N-phenyl-2-benzyl-3-oxobutanamide.
In the presence of a strong base, the amide can be deprotonated to generate a nucleophilic species that attacks an internal electrophilic site, leading to ring closure. The choice of base and reaction conditions is crucial to promote the desired cyclization over other potential side reactions. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the literature, the general principle is a well-established strategy in heterocyclic synthesis. A protocol for synthesizing polysubstituted 1-pyrrolines has been developed via a base-mediated [3 + 2] cycloaddition of vinyl sulfoxides with N-benzyl ketimines, showcasing the utility of base-mediated cyclizations in constructing heterocyclic rings. nih.gov
Intramolecular cyclizations, particularly those involving Friedel-Crafts-type reactions, represent a powerful tool for the synthesis of quinolinones. nih.gov The key step in this approach is the electrophilic cyclization of a suitable precursor onto an aromatic ring. For the synthesis of this compound, a potential strategy would involve the intramolecular Friedel-Crafts acylation of a derivative of 2-(phenylamino)cinnamic acid.
The reaction is typically promoted by a strong acid, which activates a carboxylic acid or its derivative to form a reactive acylium ion. This electrophile then attacks the electron-rich aniline ring to form the quinolinone. The success of this reaction is highly dependent on the nature of the substituents on the aromatic rings and the specific reaction conditions employed. While this specific intramolecular cyclization for the target molecule is a theoretical pathway, intramolecular Friedel-Crafts reactions are widely used for the synthesis of various polycyclic compounds. researchgate.netnih.gov For instance, tricyclic iminium compounds have been synthesized through the intramolecular cyclization of 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in triflic acid. researchgate.net
Transition Metal-Catalyzed Synthesis
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Several transition metals, including palladium, copper, and rhodium, have been employed in the synthesis of quinolinones and their analogs.
Palladium-catalyzed reactions are particularly prevalent in the synthesis of heterocyclic compounds. While a direct palladium-catalyzed synthesis of this compound is not prominently reported, related syntheses of quinolones have been achieved. For example, benzyl (B1604629) esters have been produced from methylbenzenes using a palladium-stannous acetate (B1210297) catalyst. lookchem.com Furthermore, palladium-catalyzed carbonylation of benzyl alcohol has been used to synthesize 2-phenylmethyl acetate, demonstrating the utility of palladium in C-C bond formation. mdpi.com
Copper-catalyzed reactions offer an economical and efficient alternative for quinolinone synthesis. Copper(I) salts have been shown to catalyze the alkynylation of quinolones with terminal alkynes under mild conditions. acs.org This method provides a pathway to functionalize the quinolone core. Additionally, copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols has been reported, showcasing the versatility of copper catalysis in building complex heterocyclic systems. rsc.org N-heterocyclic carbene copper-catalyzed indirect Friedländer reactions have also been developed for the synthesis of quinolines from 2-aminobenzyl alcohol and aryl ketones. rsc.org
Rhodium-catalyzed reactions have also found application in the synthesis of quinoline (B57606) derivatives. For instance, rhodium(II) catalysts have been used for the synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. nih.gov This reaction proceeds via an O-H insertion to a rhodium(II)-aza vinyl carbene intermediate.
Table 3: Overview of Transition Metal-Catalyzed Approaches to Quinoline Analogs
| Metal | Catalyst System (Example) | Reaction Type | Product Type |
| Palladium | Pd(OAc)₂/DPPF | Methoxycarbonylation | Alkylaryl acetates |
| Copper | Cu(I) salts | Alkynylation | 4-Oxo-2,3-dihydroquinolines |
| Copper | IPrCuCl | Indirect Friedländer reaction | Quinolines |
| Rhodium | Rhodium(II) salts | O-H insertion/rearrangement | 2-Aminoquinolines |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of substituted quinolinones. These reactions typically involve the coupling of an appropriate aniline derivative with a suitable partner, such as an alkyne or an enaminone.
A notable example is the carbonylative cyclization of N-(2-iodoaryl)enaminones, which has been employed to prepare 2-substituted 3-aroylquinolin-4(1H)-ones. nih.gov This method involves a palladium-catalyzed carbonylation and subsequent cyclization to afford the desired quinolinone core. nih.gov
| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
| N-(2-iodoaryl)enaminones | Palladium catalyst, CO | 2-Substituted 3-aroylquinolin-4(1H)-ones | Carbonylative cyclization | nih.gov |
Palladium-Catalyzed Benzannulation Approaches
Palladium-catalyzed benzannulation reactions provide a direct pathway to the quinolinone ring system. An unprecedented example is the oxidative annulation of acrylamides with benzyne (B1209423) precursors. nih.govresearchgate.net This "N-H activation/Heck reaction" strategy allows for the one-step synthesis of a variety of quinolinones with high efficiency under mild conditions. nih.govresearchgate.net The optimal conditions for this transformation have been identified as using Pd(OAc)₂, Cu(OAc)₂, and a suitable solvent mixture at elevated temperatures. researchgate.net
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the synthesis and modification of quinolinones, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org Palladium-catalyzed intramolecular C-H functionalization of cyclopropane (B1198618) sp³ C-H bonds has been developed to synthesize quinoline and tetrahydroquinoline derivatives. rsc.orgrsc.orgresearchgate.net This process is believed to proceed through C-H bond cleavage and C-C bond formation, leading to a dihydroquinoline intermediate via in situ cyclopropane ring-opening. rsc.orgresearchgate.net
Furthermore, palladium-catalyzed oxidative C-H/C-H coupling of quinolines with unactivated arenes has been reported, requiring a palladium catalyst, a silver salt as an oxidant, and an organic acid. mdpi.com
| Reaction Type | Substrates | Catalyst System | Key Transformation | Reference |
| Intramolecular C-H Functionalization | Cyclopropylanilines | Pd(OAc)₂, P(t-Bu)₂Me·HBF₄, CsOPiv, K₃PO₄ | Cyclopropane ring-opening and cyclization | rsc.org |
| Oxidative C-H/C-H Coupling | Quinolines, Unactivated arenes | Pd(OAc)₂, Ag₂CO₃, PivOH | Direct arylation of the quinoline core | mdpi.com |
Suzuki-Miyaura Cross-Coupling in Quinolinone Synthesis
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a versatile method for forming carbon-carbon bonds. tcichemicals.comlibretexts.org This reaction has been effectively applied to the synthesis of quinolinone derivatives. nih.gov For instance, a tandem Heck-Suzuki coupling reaction has been developed for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones. rsc.org The Suzuki-Miyaura reaction is valued for its mild conditions, low toxicity of reagents, and broad substrate scope. nih.gov
The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com
Green Chemistry Approaches in Quinolinone Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for quinolinones.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has been successfully employed to accelerate the synthesis of quinolin-4-ones, often leading to shorter reaction times and improved yields. researchgate.net One such method involves the microwave-assisted synthesis of ethyl-quinolone-4-one-3-carboxylates from p-substituted anilines and diethyl-ethoxymethylenemalonate in the presence of diphenyl ether. nih.gov This protocol is notable for its broad substrate scope and very short reaction times. nih.gov
Another microwave-assisted, one-step procedure for synthesizing various substituted 2-methyl-4-quinolone derivatives has been reported, using electron-rich anilines and ethyl acetoacetate (B1235776) in diphenyl ether at high temperatures. nih.gov
| Reactants | Conditions | Product | Advantages | Reference |
| p-Substituted aniline, Diethyl-ethoxymethylenemalonate | Diphenyl ether, MW irradiation (80 °C) | Ethyl-quinolone-4-one-3-carboxylates | Short reaction time, good yield | nih.gov |
| Electron-rich aniline, Ethyl acetoacetate | Diphenyl ether, Reflux (high temp), MW | 2-Methyl-4-quinolone derivatives | One-step, good yield for specific substrates | nih.gov |
Novel Coupling and Annulation Reactions
The quest for novel and efficient synthetic routes to quinolinones continues to drive innovation in organic synthesis.
Palladium-catalyzed carbonylative annulation of terminal alkynes with 2-iodoaniline (B362364) derivatives provides access to both 3- and 4-substituted quinolin-2(1H)-ones. nih.gov This reaction utilizes carbon monoxide as a carbonyl source. mdpi.com To circumvent the use of high-pressure CO gas, alternative sources like molybdenum carbonyls have been explored. mdpi.com A palladium-catalyzed CO gas-free carbonylative Sonogashira/cyclization sequence using molybdenum hexacarbonyl has been developed, which can be performed under microwave heating or at room temperature in a one-pot, two-step sequence. organic-chemistry.org
Furthermore, a palladium-catalyzed aza-Wacker oxidative cyclization under air has been developed for the construction of 2-methylquinolines from aniline derivatives. organic-chemistry.org This method is tolerant of various functional groups and proceeds under mild conditions. organic-chemistry.org
N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis
A more recent and milder approach to quinolinone analogues involves the use of N-(2-aminobenzoyl)benzotriazoles as versatile starting materials. nih.gov These compounds, which are stable and easy to handle, can react with 1,3-diketones in the presence of a base like potassium tert-butoxide to yield 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines. nih.gov While a direct synthesis of this compound using this method with benzylacetone (B32356) has not been explicitly reported, the methodology provides a viable pathway to structurally related compounds. The reaction proceeds without the need for a catalyst and under relatively mild conditions compared to the high temperatures required for the Conrad-Limpach synthesis. nih.gov
Tandem Multicomponent Reactions (e.g., Ugi-4CR)
Tandem multicomponent reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of heterocyclic compounds, including quinolinone scaffolds. nih.govmdpi.com A hypothetical Ugi-based approach to a quinolinone analogue could involve the reaction of a 2-aminobenzophenone, an isocyanide, a carboxylic acid, and a suitable fourth component, followed by a post-condensation cyclization. While a direct Ugi synthesis of this compound is not documented, the versatility of the Ugi reaction allows for the generation of diverse libraries of quinolinone derivatives by varying the starting components. nih.gov
Mechanistic Investigations of Quinolinone Formation
Understanding the reaction mechanisms is crucial for controlling the outcome of the synthesis and for the rational design of new synthetic routes.
Elucidation of Regioselectivity and Stereoselectivity in Synthetic Routes
The Conrad-Limpach synthesis exhibits notable regioselectivity that is highly dependent on the reaction temperature. The initial reaction between aniline and a β-ketoester can lead to two different intermediates. At lower temperatures, the reaction favors the formation of the enamine, which upon cyclization, yields the 4-quinolone (the kinetic product). youtube.com Conversely, at higher temperatures (around 140-250 °C), the reaction can favor the formation of the anilide, which then cyclizes to the thermodynamically more stable 2-quinolone. youtube.com Therefore, to selectively synthesize this compound, controlling the reaction temperature to favor the 4-quinolone cyclization pathway is essential. As the target molecule does not possess a stereocenter in the quinolinone core, stereoselectivity is not a primary concern in its synthesis unless chiral substituents are introduced.
Identification of Key Intermediates and Reaction Pathways
In the Conrad-Limpach synthesis, the key intermediate is the Schiff base formed from the condensation of aniline and the β-ketoester. wikipedia.org This intermediate undergoes a crucial intramolecular cyclization at high temperatures. The reaction pathway involves an electrocyclic ring-closing reaction, followed by the elimination of an alcohol and subsequent tautomerization to yield the final quinolinone product. wikipedia.org
For the N-(2-aminobenzoyl)benzotriazole mediated synthesis, the proposed mechanism involves the initial deprotonation of the 1,3-diketone by the base. The resulting enolate then attacks the carbonyl group of the N-(2-aminobenzoyl)benzotriazole. This is followed by an intramolecular cyclization and elimination of the benzotriazole (B28993) moiety to afford the quinolinone ring system. nih.gov
Considerations of Tautomerism (e.g., Enolic Forms)
This compound can exist in a tautomeric equilibrium with its enolic form, 3-benzyl-2-methylquinolin-4-ol. The quinolone (keto) form is generally believed to be the predominant tautomer. wikipedia.org The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the quinoline ring. The enol form is a key intermediate in the Conrad-Limpach cyclization, where its formation precedes the electrocyclic ring-closing step. wikipedia.org The stability of the enol form can be influenced by intramolecular hydrogen bonding and conjugation effects.
Optimization Strategies for Reaction Conditions and Yields
The efficiency of the Conrad-Limpach synthesis is highly dependent on the reaction conditions. Key parameters that can be optimized to improve the yield of this compound include the choice of solvent and the reaction temperature.
Table 2: Optimization of Conrad-Limpach Reaction Conditions
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | High-boiling inert solvents (e.g., mineral oil, diphenyl ether) | Generally high yields | wikipedia.orgnih.gov |
| Lower boiling solvents | Lower yields | nih.gov | |
| Temperature | ~250 °C | Optimal for cyclization | wikipedia.org |
| Lower temperatures | Incomplete reaction or formation of by-products | youtube.com |
Studies have shown that using high-boiling inert solvents like mineral oil or diphenyl ether can significantly increase the yields of 4-hydroxyquinolines in the Conrad-Limpach reaction, often to over 90%. wikipedia.orgnih.gov The high temperature is necessary to overcome the activation energy barrier for the electrocyclic ring closure, which involves the temporary disruption of the aromaticity of the aniline ring. nih.gov Careful control of the temperature is also crucial to ensure the desired regioselectivity, favoring the formation of the 4-quinolone over the 2-quinolone isomer. youtube.com For the N-(2-aminobenzoyl)benzotriazole mediated synthesis, optimization would involve screening different bases and solvents to maximize the yield of the desired quinolinone product under milder conditions.
Chemical Reactivity and Derivatization Strategies of 3 Benzyl 2 Methylquinolin 4 1h One
Electrophilic Substitution Reactions on the Quinolinone Core
The quinolinone ring system, particularly with the electron-donating influence of the hydroxyl group in its tautomeric form (4-hydroxy-2-methylquinoline), is activated towards electrophilic attack. Key reactions include halogenation and formylation, which introduce useful functional groups for further derivatization.
Halogenation Reactions (e.g., Bromination at C2-methyl, C3, C6 positions)
Halogenation introduces a synthetically versatile handle onto the quinolinone framework. The site of halogenation can be controlled by the choice of reagents and reaction conditions.
C2-methyl (Benzylic) Position: The methyl group at the C2 position is analogous to a benzylic position and is susceptible to free-radical halogenation. acs.orglibretexts.org This type of reaction is typically initiated by light or a radical initiator, such as peroxides. libretexts.org For instance, the methyl group of toluene (B28343) (C₆H₅CH₃) is readily chlorinated or brominated under these conditions. libretexts.org While direct studies on 3-benzyl-2-methylquinolin-4(1H)-one are not extensively detailed in the provided results, the principles of benzylic halogenation of methylquinones suggest that reagents like N-Bromosuccinimide (NBS) in the presence of an initiator would likely yield the 2-(bromomethyl) derivative. acs.orgrsc.org This transformation is valuable as it converts the relatively inert methyl group into a reactive electrophilic site.
C3 Position: The C3 position is activated by the enamine-like character of the quinolinone ring. Electrophilic substitution at this position is common. While direct bromination of the title compound is not specified, analogous reactions on similar scaffolds, such as 3-acetyl-4-hydroxyquinolinones, show that bromination can be achieved using reagents like bromine in acetic acid. rsc.org This proceeds via an electrophilic substitution mechanism.
C6 Position: The C6 position on the benzo-fused portion of the quinolinone is also a target for electrophilic aromatic substitution. Halogenation at this position typically occurs under conditions that favor aromatic substitution. The synthesis of related compounds like 3-benzyl-6-bromoquinazolin-4(3H)-one often involves the cyclocondensation of pre-halogenated precursors, such as 2-amino-5-bromobenzoic acid, but late-stage halogenation is also a viable strategy. vulcanchem.com
Table 1: Regioselectivity in Halogenation of Quinolinone Derivatives
| Position | Typical Reagent | Reaction Type | Product Functionality |
| C2-methyl | N-Bromosuccinimide (NBS), Peroxide/Light | Free Radical Halogenation | 2-(Bromomethyl)quinolinone |
| C3 | Bromine (Br₂) in Acetic Acid | Electrophilic Substitution | 3-Bromoquinolinone |
| C6 | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | 6-Bromoquinolinone |
Formylation Reactions and Subsequent Transformations
The introduction of a formyl (-CHO) group, a versatile synthetic intermediate, can be achieved through various methods. The electron-rich nature of the quinolinone ring system facilitates this electrophilic substitution. organic-chemistry.orgchemistrysteps.com
Common formylation methods applicable to such aromatic and heterocyclic systems include:
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.org It is a powerful method for introducing a formyl group, often at the position most activated by electron-donating groups. chemistrysteps.comwikipedia.orgchemijournal.com For 4-hydroxyquinolinone systems, this reaction typically occurs at the C3 position, yielding 3-formyl derivatives. chemijournal.com These derivatives are valuable precursors for synthesizing a variety of heterocyclic compounds.
Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols, employing chloroform (B151607) (CHCl₃) and a strong base. wikipedia.orgallen.inbyjus.comkhanacademy.orgyoutube.com The reactive species is dichlorocarbene (B158193) (:CCl₂). wikipedia.orgbyjus.com Given the phenolic character of the 4-hydroxy tautomer of the quinolinone, this reaction is expected to introduce a formyl group at the C3 position.
Duff Reaction: This reaction also achieves ortho-formylation of phenols, using hexamine as the formyl source. wikipedia.orgresearchgate.net It is generally effective for substrates with strongly electron-donating groups. wikipedia.org
The resulting 3-formylquinolinone is a key intermediate that can undergo further transformations. For instance, it can be converted into a cyano group or an alkoxycarbonyl group, or it can participate in condensation reactions to build more complex molecular architectures. chemijournal.com
Nucleophilic Substitution Reactions for Functionalization
The inherent functionalities and the newly introduced groups on the this compound scaffold serve as sites for nucleophilic attack, enabling a wide range of derivatization strategies.
Alkylation Reactions (e.g., at C2-bromomethyl, C3, and N-positions)
Alkylation can occur at multiple sites, depending on the specific substrate and reaction conditions.
Alkylation at the C2-bromomethyl position: The 2-(bromomethyl) derivative, obtained from the halogenation of the C2-methyl group, is a potent electrophile. It can readily react with various nucleophiles, such as amines, thiols, or alkoxides, to introduce a wide array of functional groups via S_N2 reactions.
Alkylation at the C3 position: While direct alkylation at the C3 position is less common, functionalization can be achieved through multi-step sequences. For example, palladium-catalyzed cross-coupling reactions of a 3-bromoquinolinone derivative with various partners can introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov
Alkylation at the N-position: The nitrogen atom of the quinolinone lactam can be alkylated under basic conditions. Deprotonation with a suitable base, such as sodium hydride (NaH), generates an amide anion that can react with various alkyl halides. This N-alkylation is a common strategy to modify the properties of the quinolinone core. nih.gov
Synthesis of Azido and Phosphazene Derivatives
The introduction of azide (B81097) and phosphazene functionalities opens pathways to unique chemical structures and ligation chemistries.
Azido Derivatives: Azides are typically introduced by nucleophilic substitution of a suitable leaving group, such as a tosylate, or by reacting with a diazonium salt. In systems analogous to 4-hydroxyquinolinones, the hydroxyl group can be converted into a better leaving group and subsequently displaced by an azide nucleophile (e.g., sodium azide). rsc.org These azido-quinolinones are valuable intermediates, for example, in cycloaddition reactions. rsc.orgnih.govresearchgate.net
Phosphazene Derivatives: The azide group can be further transformed into a phosphazene (or iminophosphorane) through the Staudinger reaction. wikipedia.orgthermofisher.comorganic-chemistry.orgyoutube.comalfa-chemistry.com This reaction involves treating the organic azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), which results in the formation of the phosphazene and the liberation of nitrogen gas. wikipedia.orgalfa-chemistry.com Phosphazenes are themselves useful synthetic intermediates and have applications in materials science. mdpi.comgoogle.comresearchgate.netmdpi.comnih.gov
Table 2: Synthesis Pathway to Phosphazene Derivatives
| Step | Reactant | Reagent(s) | Product | Reaction Type |
| 1 | 4-Hydroxyquinolinone | 1. TsCl, Pyridine2. NaN₃ | 4-Azidoquinolinone | Nucleophilic Substitution |
| 2 | 4-Azidoquinolinone | PPh₃ | 4-(Triphenylphosphoranylideneamino)quinolinone | Staudinger Reaction |
Amidation and Amination Reactions
Introducing amino and amido groups is a key strategy for building libraries of compounds for various applications.
Amidation: Amide bonds can be formed through several routes. For example, a carboxylic acid derivative of the quinolinone could be coupled with an amine using standard peptide coupling reagents. Alternatively, amidation can be achieved via the Staudinger ligation, where the intermediate phosphazene (aza-ylide) reacts with an activated carboxylic acid. organic-chemistry.orgresearchgate.net
Amination: Primary amines can be synthesized from the corresponding azides via the Staudinger reduction, which involves the hydrolysis of the intermediate phosphazene. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com Alternatively, a leaving group at the C4 position (derived from the hydroxyl group) can be directly displaced by ammonia (B1221849) or a primary/secondary amine to yield the corresponding 4-aminoquinolinone derivative. rsc.org A commercially available example is 4-Amino-1-benzyl-3-methylquinolin-2(1H)-one hydrochloride. bldpharm.com
Formation of Sulfanyl (B85325), Hydrazino, and Amino-Substituted Analogues
The quinolin-4(1H)-one core is a versatile starting point for the synthesis of various substituted analogues. The introduction of sulfanyl, hydrazino, and amino groups can be achieved through several synthetic routes, often involving the activation of the C4 position or substitution at other points on the heterocyclic ring.
Sulfanyl Derivatives: The synthesis of sulfanyl (thioether) derivatives of quinolinones can be accomplished by reacting a suitable precursor, such as a 4-chloroquinolinone, with a thiol. While direct sulfanylation of this compound is not widely documented, analogous reactions on similar heterocyclic systems, such as quinazolinones, provide a viable synthetic strategy. For instance, reacting intermediates with various benzyl (B1604629) bromides in the presence of a base like potassium carbonate is a common method for creating thioether linkages. nih.gov Another approach involves the alkylation of a triazole-3-thiol with a substituted benzyl halide to create benzylsulfanyl derivatives. nih.gov
Hydrazino Derivatives: The formation of hydrazino-substituted quinolinones is typically achieved by reacting a 4-hydroxy- or 4-chloroquinolinone derivative with hydrazine (B178648) hydrate (B1144303). mdpi.com For example, the reaction of 1-ethyl-4-hydroxyquinolin-2(1H)-one with hydrazine hydrate has been shown to yield the corresponding 4-hydrazinylquinolin-2(1H)-one. mdpi.com This nucleophilic substitution reaction provides a direct pathway to introduce the reactive hydrazino moiety, which can serve as a handle for further derivatization. These organic derivatives of hydrazine are significant in the pharmaceutical industry as starting materials and reducing agents. eosmedchem.com
Amino-Substituted Analogues: Introducing an amino group onto the quinolinone scaffold can be accomplished through various synthetic schemes. A common method for the analogous quinazolinone system involves the thermal cyclization of acetic anhydride (B1165640) on anthranilic acid, followed by condensation with hydrazine hydrate to yield a 3-amino-2-methylquinazolin-4(3H)-one intermediate. nih.gov This amino group can then be further functionalized. nih.gov For quinolinones, the reactivity of compounds like 2-aminoquinolin-4(1H)-one in reactions such as the Mannich reaction highlights the nucleophilic character of both the C3 carbon and the N2 nitrogen, demonstrating the multiple reactive sites available for creating amino-substituted analogues and their derivatives. plos.orgnih.gov
Oxidation Reactions of Substituted Quinolinones
Oxidation reactions provide a powerful tool for modifying quinolinone derivatives, particularly for those containing sulfur atoms.
Oxidation of Thioether Substituents
Thioether (sulfanyl) derivatives of quinolinones, once formed, are susceptible to oxidation to form the corresponding sulfoxides and, subsequently, sulfones. This transformation is significant as it alters the electronic properties and steric bulk of the substituent, which can be useful in the design of new compounds.
The oxidation of thioethers is a well-established chemical transformation. nih.govorganic-chemistry.org Common oxidizing agents include hydrogen peroxide (H₂O₂) and hypochlorite (B82951) (e.g., NaOCl). nih.gov The reaction proceeds in two stages: the initial oxidation of the thioether to a sulfoxide, followed by a second, often slower, oxidation to the sulfone. nih.govresearchgate.net While the oxidation by H₂O₂ under physiological conditions can be very slow, hypochlorite is a much more potent oxidant for this transformation, with reactions occurring on the scale of seconds to minutes. nih.gov The reaction kinetics can be influenced by substituents on the aryl rings. nih.gov
Table 1: Oxidation of Thioether-Substituted Quinolinones
| Reactant (Hypothetical) | Reagent | Product(s) | Description |
|---|---|---|---|
| 3-Benzyl-2-methyl-X-(benzylsulfanyl)quinolin-4(1H)-one | H₂O₂ or NaOCl | 3-Benzyl-2-methyl-X-(benzylsulfinyl)quinolin-4(1H)-one | Initial oxidation product (Sulfoxide) |
Rearrangement and Condensation Reactions
The quinolinone scaffold is also prone to various rearrangement and condensation reactions, which are crucial for creating more complex molecular architectures.
Mannich and Retro-Mannich Reactions
The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of quinolin-4(1H)-ones, the C3 carbon acts as a nucleophile that can attack an electrophilic iminium ion, which is pre-formed from an amine and an aldehyde. plos.orgnih.govwikipedia.org This reaction results in the formation of a β-amino-carbonyl compound known as a Mannich base.
Studies on 2-aminoquinolin-4(1H)-one have shown that it readily undergoes the Mannich reaction, yielding the expected Mannich products at the C3 position. plos.org These Mannich bases can be thermally unstable and undergo a retro-Mannich reaction. plos.orgnih.gov This reverse reaction leads to the formation of a reactive methylene (B1212753) intermediate, which can then be trapped by other nucleophiles, such as indole (B1671886) or thiophenol, to form new conjugates. plos.org This reactivity provides a versatile platform for the C3-functionalization of the quinolinone ring.
Dimerization and Oligomerization Pathways (e.g., Methylenebis-Quinolinones)
Quinolinone derivatives can undergo dimerization reactions, often under conditions of prolonged heating or during certain synthetic procedures. A notable example is the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). mdpi.comnih.gov These dimeric structures are formed by the insertion of a methylene bridge between two quinolinone units at their respective C3 positions.
This dimerization has been observed as an unexpected outcome during the formylation of 2-quinolones using a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et₃N). nih.gov The proposed mechanism involves the initial formation of a 4-formyl-2-quinolone intermediate. This intermediate then reacts with a parent quinolone molecule under the same reaction conditions to yield the methylene-bridged dimer. nih.gov This pathway highlights a tendency for quinolinones to form higher-order structures under specific synthetic conditions. The dimerization strategy has been explored for various molecules as it can lead to compounds with enhanced biological potential compared to the monomeric units. nih.gov
Table 2: Dimerization of Quinolinone Derivatives
| Reactant(s) | Conditions | Product | Reaction Type |
|---|---|---|---|
| 2-Quinolone derivatives | DMF/Et₃N, prolonged reflux | 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-one) | Condensation/Dimerization |
Development of Hybrid Compounds Incorporating the Quinolinone Moiety
The this compound scaffold is an attractive building block for the development of hybrid molecules, where the quinolinone core is combined with other heterocyclic systems. These hybrid compounds are of significant interest in medicinal chemistry.
One powerful strategy for creating such hybrids is through palladium-catalyzed cross-coupling reactions. For example, a 3-bromoquinolin-2(1H)-one can be coupled with various azoles via a C-H functionalization reaction to produce 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov This method allows for the direct and convergent synthesis of complex architectures. Further modifications, such as Liebeskind–Srogl cross-coupling, can be employed to introduce additional aryl or amino groups, expanding the chemical diversity of the resulting hybrid compounds. nih.gov
Another approach involves using a reactive functional group on the quinolinone ring as a handle for building additional fused or linked heterocyclic systems. For instance, a 3-(bromoacetyl)-4-hydroxyquinolinone derivative is a versatile intermediate that can be condensed with various binucleophiles like o-phenylenediamine, o-aminophenol, or ethylenediamine (B42938) to construct new heteroannulated systems. nih.gov These reactions demonstrate the utility of the quinolinone core as a platform for generating novel and complex hybrid molecules with potential applications in various fields.
Quinoline-Pyrimidine Hybrid Systems
The synthesis of quinoline-pyrimidine hybrids often involves the condensation of a quinoline (B57606) derivative bearing a reactive functional group with a suitable pyrimidine (B1678525) precursor. A common approach is the reaction of an α,β-unsaturated ketone derivative of a quinolinone with guanidine (B92328) hydrochloride to construct the pyrimidine ring.
For instance, novel 2-amino-6-aryl-4-(4'-hydroxy-N-methylquinolin-2'-on-3'-yl)pyrimidines have been synthesized from α,β-unsaturated ketones derived from 3-acetyl-4-hydroxy-N-methylquinolin-2-one. beilstein-journals.orgmdpi.com These α,β-unsaturated ketones are typically prepared through a Claisen-Schmidt condensation of the 3-acetylquinolinone with various aromatic aldehydes in the presence of a base like piperidine. mdpi.com The subsequent cyclocondensation with guanidine hydrochloride yields the desired quinoline-pyrimidine hybrids. mdpi.com
Table 1: Synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones (6a-g) mdpi.com
| Compound | Ar-group | Yield (%) |
| 6a | C₆H₅ | 72 |
| 6b | 4-ClC₆H₄ | 74 |
| 6c | 3-ClC₆H₄ | 65 |
| 6d | 4-BrC₆H₄ | 70 |
| 6e | 4-OCH₃C₆H₄ | 68 |
| 6f | 4-OHC₆H₄ | 58 |
| 6g | 4-CH₃C₆H₄ | 62 |
Another strategy involves the nucleophilic substitution of a leaving group on the pyrimidine ring with an amino-functionalized quinoline. For example, a series of novel N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids have been synthesized. juniperpublishers.com This highlights the utility of amino-functionalized quinolines as key building blocks.
In the context of this compound, a hypothetical pathway to quinoline-pyrimidine hybrids could involve the initial functionalization of the 2-methyl group. The reactivity of the 2-methyl group in quinolines is well-established and can be exploited for condensation reactions. For example, it could potentially undergo oxidation to an aldehyde, which can then be used in reactions to build the pyrimidine ring. Alternatively, the benzyl group at the 3-position could be modified or replaced to introduce functionalities suitable for pyrimidine synthesis.
Quinoline-Triazole Hybrid Systems
The construction of quinoline-triazole hybrids predominantly utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and regioselective method to form a 1,4-disubstituted 1,2,3-triazole ring, linking a quinoline moiety to another molecular fragment. researchgate.net
The general synthetic approach requires a quinoline derivative bearing either a terminal alkyne or an azide group, which then reacts with a corresponding azide or alkyne-functionalized partner. For example, a series of 1-aryl-1,2,3-triazoles-4-methoxy methyl-3-quinoline-2-morpholine hybrids were synthesized via a click reaction between 2-morpholinoquinoline-3-methyl propargyl ether and various aryl azides. nih.gov This demonstrates the derivatization of the quinoline core to introduce the necessary alkyne functionality.
Table 2: Synthesis of Quinoline-Triazole-Morpholine Hybrids (6a-j) nih.gov
| Compound | Ar-group | Yield (%) |
| 6a | Phenyl | 85 |
| 6b | 4-Fluorophenyl | 82 |
| 6c | 4-Chlorophenyl | 84 |
| 6d | 4-Bromophenyl | 78 |
| 6e | 4-Methylphenyl | 75 |
| 6f | 4-Methoxyphenyl | 71 |
| 6g | 3-Nitrophenyl | 76 |
| 6h | 4-Nitrophenyl | 79 |
| 6i | 2,4-Dichlorophenyl | 72 |
| 6j | 2-Nitrophenyl | 74 |
In another example, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized from 4-azido-quinolin-2(1H)-ones and active methylene compounds. nih.gov This showcases the alternative strategy where the quinoline core is functionalized with an azide group.
For the derivatization of this compound to a quinoline-triazole hybrid, a synthetic handle for the introduction of an azide or an alkyne group would be necessary. Plausible, though not explicitly reported, strategies could include:
Functionalization of the N1-position: The nitrogen of the quinolinone ring could be alkylated with a propargyl group using propargyl bromide, introducing a terminal alkyne. This approach has been successfully applied to other quinolinone systems.
Modification of the 3-benzyl group: The benzyl group could potentially be debenzylated and the resulting 3-unsubstituted position could be functionalized. Alternatively, electrophilic substitution on the benzyl ring could introduce a group that can be converted to an azide or alkyne.
Reactivity of the 4-oxo group: The 4-oxo group can be converted to a 4-chloro group, which is a versatile intermediate for introducing various functionalities, including those that could lead to an azide or alkyne. juniperpublishers.com
Spectroscopic and Structural Elucidation Techniques for 3 Benzyl 2 Methylquinolin 4 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, offering a detailed map of the molecular structure. For 3-Benzyl-2-methylquinolin-4(1H)-one derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.
Proton NMR (¹H NMR) provides crucial information about the number, connectivity, and chemical environment of protons in a molecule. In the case of this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the quinolinone core, the benzyl (B1604629) substituent, and the methyl group.
The aromatic region of the spectrum would be complex, showing signals for the protons on the fused benzene (B151609) ring of the quinolinone system (H-5, H-6, H-7, and H-8) and the protons of the benzyl group's phenyl ring. The chemical shifts and coupling patterns of the quinolinone protons are influenced by the electronic effects of the carbonyl group and the nitrogen atom. Typically, the H-5 and H-8 protons appear at lower fields due to deshielding effects.
The benzylic protons (CH₂) would likely appear as a singlet, while the methyl protons at the C-2 position would also present as a singlet. The exact chemical shifts can be influenced by the solvent and the presence of other substituents on the aromatic rings.
To illustrate, consider the ¹H NMR data for a related compound, 3-benzyl-2-phenylquinoline. In this molecule, the benzylic protons appear as a singlet at approximately 4.12 ppm. The aromatic protons of the quinoline (B57606) and benzyl rings resonate in the range of 6.98-8.14 ppm, with characteristic multiplets and coupling constants that help in their assignment. rsc.org For another related series, 3-(substituted benzyl)-2-phenylquinolines, the benzylic proton singlet is consistently observed around 4.0-4.1 ppm, while the aromatic protons show complex multiplets in the downfield region. rsc.org
Interactive Data Table: Representative ¹H NMR Data for 3-Benzyl-2-phenylquinoline Derivatives in CDCl₃
| Compound | Benzylic CH₂ (s, ppm) | Aromatic Protons (m, ppm) | Reference |
| 3-benzyl-2-phenylquinoline | 4.12 | 6.98-8.14 | rsc.org |
| 3-(4-methylbenzyl)-2-phenylquinoline | 4.08 | 6.88-8.14 | rsc.org |
| 3-(4-chlorobenzyl)-2-phenylquinoline | 4.06 | 7.02-8.14 | rsc.org |
This table presents data for compounds structurally related to this compound to provide an indication of expected chemical shifts.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C-4) of the quinolinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the aromatic rings will appear in the approximate range of 110-150 ppm. The benzylic carbon and the methyl carbon at C-2 would appear at more upfield chemical shifts.
For instance, in 3-benzyl-2-phenylquinoline, the carbon atoms of the quinoline and phenyl rings resonate between approximately 126 and 161 ppm, while the benzylic carbon gives a signal at around 39 ppm. rsc.org In a series of N-benzylanilines, which share the benzyl group, the benzylic carbon signal is consistently found around 48-49 ppm. researchgate.net
Interactive Data Table: Representative ¹³C NMR Data for 3-Benzyl-2-phenylquinoline Derivatives in CDCl₃
| Compound | Benzylic CH₂ (ppm) | Aromatic Carbons (ppm) | Carbonyl Carbon (C=O) (ppm) | Reference |
| 3-benzyl-2-phenylquinoline | 39.14 | 126.30-160.76 | Not Applicable | rsc.org |
| 3-(4-methylbenzyl)-2-phenylquinoline | 38.74 | 126.26-160.83 | Not Applicable | rsc.org |
| 3-(4-chlorobenzyl)-2-phenylquinoline | 38.56 | 126.51-160.67 | Not Applicable | rsc.org |
This table showcases data for structurally related compounds to infer the expected chemical shifts for the carbon backbone of this compound.
While 1D NMR provides fundamental information, complex structures like this compound often require 2D NMR techniques for complete and unambiguous assignment of all proton and carbon signals. clockss.org These techniques reveal correlations between nuclei, helping to piece together the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For instance, it would show correlations between adjacent protons on the quinolinone and benzyl aromatic rings, helping to trace the connectivity within these spin systems. researchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. clockss.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the benzyl group to the C-3 position of the quinolinone ring. clockss.orgmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which can help in determining the stereochemistry and conformation of the molecule. nih.gov
The application of these advanced NMR techniques is crucial for the definitive structural elucidation of novel and complex heterocyclic compounds. clockss.orgmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like many quinolinone derivatives. nih.govlibretexts.org In positive ion mode, the compound is typically observed as the protonated molecule [M+H]⁺. High-resolution ESI-MS can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.
The fragmentation of quinolone derivatives in ESI-MS/MS experiments can provide valuable structural information. Common fragmentation pathways for quinolones include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The fragmentation of the side chains, such as the benzyl group in this case, can also be observed. For example, studies on pyridazino-quinolines have shown characteristic cross-ring cleavages and ruptures between the quinoline core and its substituents. researchgate.net
For this compound, one would expect to observe the protonated molecule as the base peak. Subsequent fragmentation might involve the loss of the benzyl group or cleavage within the quinolinone ring system.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While some quinolinone derivatives may require derivatization to increase their volatility, GC-MS can be a valuable tool for their analysis. researchgate.net
In GC-MS, electron ionization (EI) is typically used, which is a higher-energy ionization technique compared to ESI. This results in more extensive fragmentation of the molecule. The resulting mass spectrum provides a unique "fingerprint" for the compound, which can be used for identification by comparison with spectral libraries.
For this compound, the molecular ion peak might be observed, although it could be weak due to extensive fragmentation. Characteristic fragment ions would likely arise from the loss of the benzyl radical (C₇H₇⁺, m/z 91), which is a common fragmentation pathway for benzyl-substituted compounds. Other fragments could correspond to the cleavage of the quinolinone ring. For instance, the GC-MS data for the related compound 2-methylquinolin-4-ol shows a molecular ion at m/z 159 and significant fragment ions at m/z 130 and 131. rsc.org
Interactive Data Table: Predicted and Observed GC-MS Fragments for Related Quinoline Structures
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 2-methylquinolin-4-ol | 159 | 130, 131 | rsc.org |
| 1-Benzyl-1,2,3,4-tetrahydroquinoline | 223 | Not specified | |
| 3-benzyl-2-phenylquinoline | 295 | Not specified | rsc.org |
This table provides a glimpse into the expected fragmentation patterns based on related structures.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement. This technique can differentiate between molecules with the same nominal mass but different elemental compositions. For quinolin-2(1H)-one derivatives, HRMS data is crucial for verifying their successful synthesis.
For instance, the HRMS data for 4-methylquinolin-2(1H)-one shows a calculated m/z of 160.0757 for the protonated molecule [M+H]⁺, with the measured value being 160.0793. rsc.org Similarly, for 4-methoxyquinolin-2(1H)-one and 4-(hydroxymethyl)quinolin-2(1H)-one, the expected protonated molecular ions are at m/z 176.0706, with experimental values of 176.0693 and 176.0719, respectively. rsc.org The close agreement between the calculated and observed masses provides strong evidence for the assigned chemical formulas.
Table 1: HRMS Data for Selected Quinolin-2(1H)-one Derivatives
| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| quinolin-2(1H)-one | C₉H₇NO | 146.0600 | 146.0623 | rsc.org |
| 4-methylquinolin-2(1H)-one | C₁₀H₉NO | 160.0757 | 160.0793 | rsc.org |
| 4-(hydroxymethyl)quinolin-2(1H)-one | C₁₀H₉NO₂ | 176.0706 | 176.0719 | rsc.org |
| 4-methoxyquinolin-2(1H)-one | C₁₀H₉NO₂ | 176.0706 | 176.0693 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. In the context of this compound derivatives, IR spectroscopy is used to confirm the presence of key structural motifs.
The IR spectrum of a quinolinone derivative typically displays a characteristic absorption band for the carbonyl group (C=O) of the quinolone ring. For example, in a derivative of 4-hydroxy-1-methylquinolin-2(1H)-one, this band appears at 1639 cm⁻¹. nih.gov Another significant absorption is that of the N-H bond in the quinolone ring, which is observed as a broad band around 3248 cm⁻¹ in the same compound. nih.gov For derivatives containing a benzyl group, the C-H stretching vibrations of the aromatic ring are also expected. In related quinoline derivatives, C-N stretching vibrations are observed in the range of 1325–1230 cm⁻¹. mdpi.com
For a closely related compound, 3-Benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one, characteristic IR bands were observed at 3376 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), and 1611 cm⁻¹ (C=C). nih.govresearchgate.net These values provide a reference for the expected spectral features of this compound.
Table 2: Characteristic IR Absorption Bands for Quinolinone Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | ~3248 - 3376 | nih.govnih.govresearchgate.net |
| C=O (quinolone) | Stretching | ~1639 - 1667 | nih.gov |
| C=C (aromatic) | Stretching | ~1611 | nih.govresearchgate.net |
| C-N | Stretching | ~1230 - 1325 | mdpi.com |
X-ray Crystallography for Solid-State Molecular Architecture Determination
While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related structures provides valuable insights. For example, the crystal structure of 1-benzyl-3-methylquinoxalin-2(1H)-one reveals that the dihedral angles between the quinoxaline (B1680401) and phenyl planes are significant, at 82.58°, 85.66°, and 85.36° in the three independent molecules of the asymmetric unit. nih.gov This suggests a non-planar arrangement between the benzyl group and the heterocyclic ring system. In another related structure, 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one, the tetrahydropyrimidine (B8763341) ring adopts a sofa conformation. nih.govresearchgate.net Such studies highlight the importance of steric factors in determining the final molecular geometry. The crystallization process itself is a critical step, often involving slow evaporation from a suitable solvent to obtain single crystals of sufficient quality for diffraction studies. nih.govhelsinki.fi
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is then compared with the theoretical percentages calculated from the proposed chemical formula to verify the purity and elemental composition of the synthesized compound. noveltyjournals.com
For newly synthesized quinoline derivatives, elemental analysis is a standard characterization method. noveltyjournals.com For example, in the analysis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, the calculated percentages were C 57.82%, H 4.45%, and N 5.62%, while the found values were C 57.72%, H 4.43%, and N 5.63%, showing excellent agreement. mdpi.com Similarly, for methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the calculated values were C 59.30%, H 4.98%, N 5.32%, and the found values were C 59.22%, H 5.01%, N 5.26%. mdpi.com These examples underscore the precision of elemental analysis in confirming the elemental makeup of quinolinone derivatives.
Table 3: Elemental Analysis Data for a Related Quinolinone Derivative
| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | C₁₂H₁₁NO₃S | C | 57.82 | 57.72 | mdpi.com |
| H | 4.45 | 4.43 | mdpi.com | ||
| N | 5.62 | 5.63 | mdpi.com | ||
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | C₁₃H₁₃NO₃S | C | 59.30 | 59.22 | mdpi.com |
| H | 4.98 | 5.01 | mdpi.com | ||
| N | 5.32 | 5.26 | mdpi.com |
Electronic Absorption Spectroscopy for Chromophoric Analysis
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophoric system of the compound. For quinolinone derivatives, UV-Vis spectroscopy can reveal how different substituents affect the electronic structure.
The study of quinoline derivatives has shown that their absorption spectra are influenced by the solvent and the nature of substituents. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption bands. documentsdelivered.com In a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, UV spectra were recorded in methanol (B129727) to determine their absorption properties. nih.gov The electronic spectra of quinoline itself show characteristic absorption bands that are attributed to π-π* transitions. nist.govnist.gov Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), can be employed to better understand the nature of these electronic transitions. nih.gov
Computational Chemistry and Molecular Modeling of 3 Benzyl 2 Methylquinolin 4 1h One Systems
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For the 3-Benzyl-2-methylquinolin-4(1H)-one system, DFT methods are employed to elucidate a range of properties, from its three-dimensional shape to its reactivity and spectroscopic signatures. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. nih.gov
The electronic structure analysis involves mapping the distribution of electrons within the molecule. A Molecular Electrostatic Potential (MEP) map is often generated to visualize the electron density. nih.gov The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential, which correspond to areas that are, respectively, electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.govnih.gov For this compound, the oxygen atom of the carbonyl group is expected to be a region of high electron density (red), while the N-H proton and aromatic protons would exhibit a more positive potential (blue).
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-C3 | 1.37 | ||
| C3-C4 | 1.45 | ||
| C4=O | 1.24 | ||
| N1-C2 | 1.39 | ||
| C2-N1-C9 | 121.5 | ||
| C3-C2-N1 | 120.0 | ||
| O-C4-C4a | 120.5 | ||
| C2-C3-C(benzyl) | 122.0 | ||
| C3-C(benzyl)-C(phenyl) | 65.0 |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
Global reactivity descriptors are crucial for quantifying the chemical reactivity and stability of a molecule. These parameters are derived from the energies of the frontier molecular orbitals. nih.gov Key descriptors include the energy gap (ΔE), chemical hardness (η), and chemical softness (S). nih.gov
The energy gap (ΔE), which is the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a primary indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive. nih.gov Chemical hardness (η) and softness (S) are related to the energy gap and provide further insight into the molecule's stability. A harder molecule is less reactive, while a softer molecule is more reactive. nih.gov
Table 2: Calculated Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Symbol | Formula | Value (eV) |
| HOMO Energy | EHOMO | - | -6.2 |
| LUMO Energy | ELUMO | - | -1.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.2 |
| Chemical Softness | S | 1 / (2η) | 0.227 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.0 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.0 |
| Electrophilicity Index | ω | µ² / (2η) | 3.64 |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) analysis focuses on the HOMO and LUMO, which are the key orbitals involved in chemical reactions. rsc.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The spatial distribution of these orbitals provides information about the reactive sites within the molecule. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinolinone ring system, while the LUMO may be distributed across the conjugated system, including the benzyl (B1604629) group. nih.gov The energy difference between the HOMO and LUMO (the energy gap) is a critical parameter for determining the molecule's electronic properties and reactivity. chalcogen.ro
Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). researchgate.net Computational methods can predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β). A high β value indicates that the material can efficiently convert laser light to other frequencies, a property useful in technologies like optical data storage and telecommunications. The NLO properties of this compound can be calculated to assess its potential as an NLO material.
DFT calculations can be used to simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). nih.govnih.gov These simulated spectra can be compared with experimental data to confirm the molecule's structure and to aid in the assignment of spectral peaks. nih.gov
The simulated IR spectrum is generated by calculating the vibrational frequencies of the molecule. Each peak in the spectrum corresponds to a specific vibrational mode, such as the stretching of the C=O bond or the N-H bond. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts for the hydrogen and carbon atoms in this compound can be correlated with experimental NMR data to provide a detailed picture of the molecular structure. nih.govnih.gov
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
| N-H stretch | 3400 | 3415 |
| C-H stretch (aromatic) | 3100 | 3110 |
| C-H stretch (aliphatic) | 2950 | 2960 |
| C=O stretch | 1660 | 1675 |
| C=C stretch | 1600 | 1610 |
Note: This data is illustrative and represents a typical comparison between experimental and calculated values.
Molecular Docking Studies
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a larger molecule, typically a protein. nih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. nih.govnih.gov
In a molecular docking study, the this compound molecule is placed in the binding site of a target protein, and a scoring function is used to estimate the binding affinity. The results can reveal the preferred binding pose and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov Although specific docking studies for this compound are not widely published, its structural similarity to other biologically active quinolinones suggests that it could be a subject of interest for such investigations against various protein targets. nih.gov
Prediction of Ligand-Protein Interactions and Binding Affinities
Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be employed to understand its binding mode within the active site of a putative protein target. The predicted binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction.
The key structural features of this compound that dictate its interactions include:
Hydrogen Bond Donor: The N-H group at the 1-position of the quinolinone ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptor: The carbonyl oxygen at the 4-position is a strong hydrogen bond acceptor.
Aromatic Rings: The quinoline (B57606) core and the benzyl group provide two aromatic systems capable of engaging in π-π stacking, π-cation, and hydrophobic interactions with amino acid residues like Phenylalanine, Tyrosine, and Tryptophan in a receptor's binding pocket. nih.gov
Hydrophobic Regions: The benzyl and methyl substituents contribute to the molecule's hydrophobicity, facilitating interactions with nonpolar pockets within a protein.
A typical molecular docking simulation would reveal specific amino acid residues that form the binding pocket and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding the basis of molecular recognition and for designing derivatives with enhanced potency and selectivity.
Identification of Putative Molecular Targets
The quinolin-4(1H)-one scaffold is a "privileged structure" known to interact with a diverse range of biological targets. researchgate.netmdpi.com Computational methods, particularly reverse docking and pharmacophore-based screening, can help identify potential protein targets for this compound. In these approaches, the molecule is computationally screened against a large library of protein structures to find those with which it binds most favorably.
Based on the activities of structurally related quinolinone derivatives, putative molecular targets for this compound could include:
Protein Kinases: Many quinolone derivatives are known to be kinase inhibitors, targeting enzymes like EGFR (Epidermal Growth Factor Receptor) or VEGFR (Vascular Endothelial Growth Factor Receptor) that are implicated in cancer. researchgate.net
Topoisomerases: These enzymes are crucial for DNA replication and are established targets for antibacterial and anticancer agents. researchgate.net
Phosphodiesterases (PDEs): Certain quinoline analogs have been investigated as inhibitors of PDEs, which are important in inflammatory diseases. scitechnol.com
Sigma Receptors (σR): These receptors are involved in various neurological disorders, and diverse heterocyclic scaffolds have shown affinity for them. nih.gov
Identifying the most likely targets through computational means allows for focused in vitro assays to validate these predictions and uncover the compound's mechanism of action.
Virtual Screening Techniques for Lead Compound Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The structure of this compound can serve as a starting point for discovering new lead compounds.
Two main strategies are employed:
Ligand-Based Virtual Screening (LBVS): If the biological target is unknown but a set of active molecules exists, a pharmacophore model can be built. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. researchgate.net A model generated from this compound would be used as a 3D query to filter large chemical databases for molecules that match these features, potentially having similar activity. mdpi.com
Structure-Based Virtual Screening (SBVS): If a 3D structure of the molecular target is known, large compound libraries can be docked into the active site. The compounds are then ranked based on their docking scores and predicted binding poses. Derivatives or analogs of the this compound scaffold could be screened to identify compounds with potentially higher binding affinity or improved properties. acs.org
These screening methods significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the drug discovery process.
Computational Prediction of Pharmacological Relevant Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.
Prediction of Lipinski's Rule of Five, Ghose, and Veber Principles Adherence
Several rule-based filters are used to assess the "drug-likeness" of a compound, predicting its potential for good oral bioavailability.
Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of less than 500 g/mol , a LogP (octanol-water partition coefficient) not greater than 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).
Ghose's Filter: This filter defines a compound as drug-like if its LogP is between -0.4 and 5.6, its molar refractivity is between 40 and 130, its molecular weight is between 160 and 480, and its total atom count is between 20 and 70.
Veber's Rule: This principle states that good oral bioavailability is likely for compounds with 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of no more than 140 Ų. nih.gov
The predicted properties for this compound are summarized below.
| Principle | Parameter | Value | Rule | Compliance |
|---|---|---|---|---|
| Lipinski's Rule | Molecular Weight (MW) | 263.32 g/mol | < 500 | Yes |
| LogP (Consensus) | 3.15 | ≤ 5 | Yes | |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes | |
| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 10 | Yes | |
| Lipinski Violations | 0 | |||
| Ghose's Filter | LogP | 3.15 | -0.4 to 5.6 | Yes |
| Molar Refractivity | 81.45 cm³ | 40 to 130 | Yes | |
| Molecular Weight | 263.32 g/mol | 160 to 480 | Yes | |
| Atom Count | 38 | 20 to 70 | Yes | |
| Ghose Violations | 0 | |||
| Veber's Rule | Topological Polar Surface Area (TPSA) | 29.54 Ų | ≤ 140 Ų | Yes |
| Number of Rotatable Bonds | 2 | ≤ 10 | Yes | |
| Veber Violations | 0 |
Based on these computational predictions, this compound shows no violations of Lipinski's, Ghose's, or Veber's rules, suggesting it possesses a favorable drug-like profile with a high probability of good oral bioavailability.
Computational Assessment of Physicochemical and Pharmacokinetic Parameters
Beyond rule-based filters, specific ADME parameters can be predicted to build a more comprehensive profile of a compound's likely behavior in the body. These predictions cover aspects of solubility, absorption, and distribution. nih.govnih.gov
| Category | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Solubility | Water Solubility (LogS) | -3.51 | Soluble |
| Aqueous Solubility | 1.19e-01 mg/mL | Low to moderate solubility | |
| Absorption | Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |
| Human Intestinal Absorption (%ABS) | 98.83% | Excellent predicted intestinal absorption | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Compound may cross into the central nervous system |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from the CNS | |
| Metabolism | CYP450 Inhibitor (Promiscuous) | Yes | Potential to inhibit multiple CYP450 enzymes (e.g., 2C9, 2C19, 3A4), suggesting a risk of drug-drug interactions |
The in silico analysis indicates that this compound is likely to have high gastrointestinal absorption and the ability to penetrate the blood-brain barrier. Its predicted solubility is in the low to moderate range. A notable prediction is its potential to inhibit several cytochrome P450 enzymes, which would require careful experimental evaluation to assess the risk of drug-drug interactions.
Mechanistic Insights into the Biological Activities of 3 Benzyl 2 Methylquinolin 4 1h One Derivatives
General Mechanisms of Biological Action
The diverse biological effects of 3-benzyl-2-methylquinolin-4(1H)-one and its related compounds stem from their ability to interfere with key cellular machinery. Their planar heterocyclic structure, often combined with various functional groups, allows them to interact with a variety of biological targets, leading to outcomes such as cytotoxicity in cancer cells and the disruption of microbial viability.
A primary mechanism by which quinolone derivatives exert their cytotoxic effects is through the inhibition of topoisomerases. wikipedia.org These are essential enzymes that regulate the topology of DNA during critical processes like replication and transcription. nih.gov Topoisomerase inhibitors can act as "poisons," stabilizing the transient complex formed between the enzyme and DNA. wikipedia.orgnih.gov This action prevents the re-ligation of the DNA strand, leading to the accumulation of single or double-strand breaks, which ultimately triggers apoptosis and cell death. wikipedia.orgnih.govbiomedpharmajournal.org
For instance, certain quinazoline-2,4(1H,3H)-dione derivatives, which share a core structural similarity, have been identified as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov In cancer therapy, drugs like etoposide (B1684455) and teniposide (B1684490) function by inhibiting topoisomerase II, which prevents the proper management of DNA double-strand breaks. nih.gov The efficacy of such inhibitors underscores their importance as anticancer agents. nih.govbiomedpharmajournal.org While direct studies on this compound are specific, the well-established activity of the broader quinolone class suggests that topoisomerase inhibition is a highly probable mechanism of its biological action.
DNA intercalation is another significant mechanism for quinoline-based compounds. This process involves the insertion of the planar, aromatic ring system of the molecule between the base pairs of the DNA double helix. This interaction can distort the helical structure, interfering with DNA replication and transcription and potentially leading to frame-shift mutations or the activation of DNA damage response pathways.
Research has shown that quinoxaline (B1680401) antibiotics, which are structurally related to quinolinones, exhibit antitumor properties by intercalating with double-stranded DNA. nih.gov The presence of a benzyl (B1604629) group, a key feature of this compound, has been shown to act as an "intercalation switch" in certain quinoxaline scaffolds, highlighting its role in facilitating this mode of DNA binding. nih.gov Furthermore, some topoisomerase inhibitors, such as those from the anthracycline class, also function by intercalating into DNA, which stabilizes the DNA-topoisomerase complex. nih.gov The conformation of adducts from related compounds like 2-amino-3-methylimidazo[4,5-f]quinolone shows the heterocyclic moiety intercalating into the DNA structure. nih.gov
Derivatives of the quinolinone scaffold have demonstrated notable antibacterial activity by disrupting essential cellular processes in pathogens. nih.gov This disruption is often achieved by targeting enzymes that are vital for bacterial survival and replication but are absent or structurally different in eukaryotes, providing a degree of selective toxicity.
One of the key mechanisms is the inhibition of bacterial topoisomerases, specifically DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA supercoiling during replication. Fluoroquinolones, a major class of antibacterial agents, function through this inhibitory mechanism. nih.gov Studies on novel quinazoline-2,4(1H,3H)-dione derivatives have shown they act as fluoroquinolone-like inhibitors, displaying broad activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, the quinoxaline derivative DCQ has been reported to possess a wide range of antibacterial activities. nih.gov These findings suggest that this compound derivatives likely share this capacity to interfere with fundamental bacterial processes, making them candidates for new antimicrobial agents.
Bacteria communicate and coordinate group behaviors, such as biofilm formation and virulence factor expression, through a process called quorum sensing (QS). nih.govnih.gov This cell-to-cell communication relies on the production and detection of small signaling molecules called autoinducers. nih.gov Interfering with QS pathways, a strategy known as quorum quenching, is a promising approach to control bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance. nih.gov
Inhibitors of quorum sensing (QSIs) can block the action of signaling molecules, thereby disrupting bacterial coordination and reducing virulence. nih.gov While specific research on the direct interaction of this compound with QS systems is not extensively documented, the known antimicrobial properties of the broader quinolone class suggest that modulation of these pathways is a plausible mechanism of action. Given that QS regulates critical virulence functions in pathogens like Citrobacter rodentium, targeting this system represents a sophisticated strategy for antimicrobial development. nih.gov
A cornerstone of the anticancer activity of quinolinone derivatives is their ability to induce apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov Cancer is often characterized by the evasion of apoptosis; thus, compounds that can reactivate this process are of significant therapeutic interest. nih.gov
The induction of apoptosis by these compounds is a multi-faceted process. Tetrahydroquinolinone derivatives, for example, have been shown to cause cell cycle arrest at the G2/M phase, which precedes apoptotic cell death. nih.gov This process often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov
The intrinsic pathway is frequently implicated, where the compound triggers the permeabilization of the outer mitochondrial membrane. nih.gov This event leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, which is a point of no return for the cell. nih.govnih.gov The release is controlled by the Bcl-2 family of proteins. nih.gov Quinoline (B57606) derivatives can modulate the expression of these proteins, for instance by down-regulating the anti-apoptotic protein Bcl-2α, as seen with the quinoxaline derivative DCQ. nih.gov This shifts the balance in favor of pro-apoptotic proteins like BAX, leading to mitochondrial dysfunction. nih.govnih.gov
Following mitochondrial permeabilization, a cascade of cysteine-aspartic proteases known as caspases is activated. nih.gov Caspases are the executioners of apoptosis, dismantling the cell in an orderly fashion. Studies on 2-sulfanylquinazolin-4(3H)-one derivatives demonstrated an upregulation in the expression of initiator caspase-9 and executioner caspase-3. mdpi.com Similarly, certain 1,2,3-triazole/biquinolin-2-one hybrids have shown potent and selective inhibition of caspase-3, highlighting the central role of these enzymes in the compound's mechanism of action. nih.gov
| Compound Class | Cancer Cell Line | Observed Apoptotic Effect | Reference |
| Tetrahydroquinolinone derivatives | Lung (A549) | Cell cycle arrest at G2/M, induction of intrinsic and extrinsic pathways | nih.gov |
| 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Adult T-cell leukemia | Upregulation of p53 and p21, downregulation of Bcl-2α | nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one derivatives | Liver (HepG2) | Upregulation of Bax, caspase-3, and caspase-9; downregulation of Bcl-2 | mdpi.com |
| 1,2,3-Triazole/bis-2(1H)-quinolinone hybrids | N/A (in vitro assay) | Attenuation of cytochrome C levels, selective caspase-3 inhibition | nih.gov |
This table provides examples of apoptotic mechanisms observed in derivatives structurally related to quinolinones.
The heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining the stability and function of numerous client proteins, many of which are essential for cancer cell survival and proliferation. nih.govresearchgate.net These client proteins include oncogenic kinases and transcription factors. researchgate.netnih.gov As such, Hsp90 has emerged as a key therapeutic target in oncology. Inhibition of Hsp90 disrupts its chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins, ultimately causing cell cycle arrest and apoptosis. researchgate.netresearchgate.net
Derivatives of the quinolinone scaffold have been specifically designed and investigated as Hsp90 inhibitors. nih.gov A study on a series of 3-(heteroaryl)quinolin-2(1H)-ones, which are structurally analogous to this compound, identified compounds with potent activity against prostate (PC-3) and breast (MDA-MB 231) cancer cell lines. nih.gov Notably, some of these derivatives were found to stabilize the levels of Hsp90 and Hsp70 without inducing the heat shock response, an undesirable side effect seen with some Hsp90 inhibitors. nih.gov This suggests a more targeted disruption of the chaperone machinery.
| Compound | Cancer Cell Line | Growth Inhibitory Potency (GI₅₀) | Reference |
| 3-(1H-imidazol-1-yl)-1-methylquinolin-2(1H)-one (3a) | PC-3 | 35 µM | nih.gov |
| 1-Methyl-3-(1H-pyrazol-1-yl)quinolin-2(1H)-one (3b) | PC-3 | 28 µM | nih.gov |
| 1-Methyl-3-(1H-1,2,4-triazol-1-yl)quinolin-2(1H)-one (3c) | PC-3 | 48 µM | nih.gov |
| 3-(2-Methyl-1H-imidazol-1-yl)-1-methylquinolin-2(1H)-one (3d) | PC-3 | 39 µM | nih.gov |
| 3-(4-Methyl-1H-imidazol-1-yl)-1-methylquinolin-2(1H)-one (3e) | PC-3 | 45 µM | nih.gov |
The table displays the in vitro growth-inhibitory potency of selected 3-(heteroaryl)quinolin-2(1H)-one derivatives against the PC-3 prostate cancer cell line. nih.gov
Multi-Target Inhibition Profiles (e.g., EGFR, BRAFV600E, EGFRT790M)
The quinoline and particularly the structurally related quinazoline (B50416) core are integral to numerous kinase inhibitors. Derivatives of quinazoline have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov These inhibitors are crucial in cancer therapy, and research has shown that specific substitution patterns on the quinazoline ring can lead to potent inhibition of wild-type EGFR and various tumor cell lines. nih.gov For instance, certain 3-methylquniazolinone derivatives have demonstrated significant inhibitory effects against EGFRwt-TK. nih.gov
Furthermore, mutations such as BRAFV600E are known drivers in several cancers, and combination therapies involving BRAF inhibitors have been explored to overcome resistance. nih.gov While specific inhibitory data for this compound against EGFR, the resistance mutant EGFRT790M, or BRAFV600E is not extensively detailed in current literature, the established activity of the quinoline and quinazolinone scaffolds suggests this is a viable area for future investigation. The development of co-inhibition strategies, for example targeting EGFR and BRAF simultaneously, is a promising approach in cancers with acquired resistance mutations. nih.gov
Efflux Pump Inhibition in Resistant Microorganisms
Multidrug resistance (MDR) in bacteria is a major global health challenge, often mediated by the overexpression of efflux pumps that expel antibiotics from the cell. nih.gov Small molecules that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of conventional antibiotics. mdpi.com
Quinoline derivatives have been identified as a promising class of EPIs. nih.govmdpi.com Research has highlighted that substitutions on the quinoline core can lead to broad-spectrum efflux pump inhibition. Specifically, alkylaminoquinolines, alkoxyquinolines, and chloroquinolines have been shown to increase the susceptibility of resistant Klebsiella pneumoniae to antibiotics like chloramphenicol (B1208) and norfloxacin. mdpi.com Moreover, derivatives of 2-phenyl-4(1H)-quinolone have been synthesized and identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov
The this compound scaffold shares structural features with these active EPIs, suggesting its potential to reverse multidrug resistance. By inhibiting efflux pumps, these compounds can increase the intracellular concentration of antibiotics, re-sensitizing resistant bacteria. mdpi.comencyclopedia.pub The mechanism often involves competitive inhibition, where the EPI competes with the antibiotic for binding to the efflux pump transporter. nih.govnih.gov
Table 1: Activity of Quinoline Derivatives as Efflux Pump Inhibitors This table is representative of the activity of the broader quinoline class.
| Compound Class | Target Organism | Affected Efflux Pump | Potentiated Antibiotic | Reference |
|---|---|---|---|---|
| Alkylaminoquinolines | K. pneumoniae | Broad-spectrum | Chloramphenicol, Norfloxacin, Tetracycline | mdpi.com |
| 2,8-dimethyl-4-(2′-pyrrolidinoethyl)-oxyquinoline | K. pneumoniae | Not specified | Chloramphenicol (16-fold MIC reduction) | mdpi.com |
| 2-phenyl-4(1H)-quinolone derivatives | S. aureus | NorA | Not specified | nih.gov |
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)
Influence of Substituent Patterns on Quinoline Ring and Benzyl Moiety on Biological Potency
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline nucleus and the benzyl group.
Quinoline Ring Substitutions: The substitution pattern on the quinoline core significantly modulates biological activity. The presence of a methyl group at the C2 position, for instance, has been shown to influence the optical and photochromic properties of related quinoline azo-polymers. researchgate.net In the analogous quinazoline scaffold, modifications at positions 2, 6, and 8 are considered crucial for activity. researchgate.net For example, introducing a chloro group at the 8-position of certain quinazolinone inhibitors was found to be important for improving bioavailability. researchgate.net Similarly, for 2-benzylaminoquinazolines, halogen substitutions on the quinazolinone ring were explored to optimize antiviral activity. nih.gov
Benzyl Moiety Substitutions: The benzyl group at the C3 position is a key determinant of potency. SAR studies on related heterocyclic compounds, such as the indazole derivative YC-1, have shown that the benzyl group is essential for antiplatelet activity; its removal leads to a significant reduction in efficacy. nih.gov The electronic properties of substituents on the phenyl ring of the benzyl group also play a critical role. In one study on indazole analogs, derivatives with electron-withdrawing groups (e.g., trifluoromethyl, cyano) on the benzyl ring exhibited higher inhibitory activity compared to those with electron-donating groups (e.g., methoxy, methyl). nih.gov This indicates that the electronic landscape of the benzyl moiety directly influences its interaction with biological targets.
Table 2: Influence of Benzyl Moiety Substitution on Biological Activity (Based on Analogous Scaffolds) This table illustrates general SAR principles from related heterocyclic compounds.
| Scaffold | R¹ Group (Position on Benzyl Ring) | Effect on Activity | Reference |
|---|---|---|---|
| Indazole (YC-1 analog) | H (replaces benzyl) | Significantly reduced antiplatelet activity | nih.gov |
| Indazole (YC-1 analog) | 4-Methoxyphenyl (electron-donating) | Lower inhibitory activity | nih.gov |
| Indazole (YC-1 analog) | 4-(Trifluoromethyl)phenyl (electron-withdrawing) | Higher inhibitory activity | nih.gov |
| Indazole (YC-1 analog) | 4-Cyanophenyl (electron-withdrawing) | Highest inhibitory activity | nih.gov |
| 2-Benzylaminoquinazolin-4(3H)-one | Electron-donating groups (e.g., -CH₃, -OMe) | Insignificant improvement in anti-SARS-CoV-2 activity | nih.gov |
Impact of Lipophilicity on Interaction with Biological Membranes
Lipophilicity, often expressed as the partition coefficient (logP) or distribution coefficient (logD), is a fundamental physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug molecules. researchgate.netnih.gov It critically affects a compound's ability to cross biological membranes, such as the cell membrane, to reach its intracellular target. researchgate.net
Correlation between Derivatization and Enhanced or Modified Biological Activity
Chemical derivatization is a cornerstone of drug discovery, allowing for the systematic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. For the this compound scaffold, derivatization offers a pathway to new therapeutic agents.
The process involves introducing various functional groups at different positions of the core structure. For example, creating a library of analogs by modifying the benzyl group or substituting the methyl group can lead to compounds with enhanced potency or a completely different biological profile. Studies on related quinolin-2(1H)-one cores have shown that replacing the C3-substituent with different heteroaryl groups can yield compounds with potent antiproliferative activity against cancer cell lines. nih.gov In another example, the derivatization of a 2-benzylaminoquinazolinone lead compound with different substituted benzyl amines resulted in a derivative with significantly improved anti-SARS-CoV-2 activity. nih.gov This highlights a clear correlation where targeted chemical changes lead to enhanced biological outcomes. The derivatization process can also be used to create stable-isotope labeled internal standards for improving the quantification of analytes in biological samples. nih.gov
Comparative Analysis with Related Quinolinone Analogues and Scaffolds for Activity Profiling
The biological activity of this compound derivatives can be better understood by comparing them with structurally related heterocyclic systems.
Comparison with other Quinolin-2(1H)-one Analogues: Research into 3-(heteroaryl)quinolin-2(1H)-ones, where the C3-benzyl group is replaced by various azoles, has identified compounds with promising cytotoxic effects against breast and prostate cancer cell lines. nih.gov For example, specific purine-substituted quinolinones were found to induce the degradation of the Hsp90 client protein CDK-1, demonstrating a clear mechanism of action. nih.gov This suggests that the C3 position of the quinolinone ring is a critical "hotspot" for modification, and that replacing the benzyl group with other aromatic or heteroaromatic systems can significantly alter and direct the biological activity towards different targets, such as protein chaperones.
Comparison with Quinazolin-4(3H)-one Scaffolds: The quinazolin-4(3H)-one scaffold is an isomer of the quinolin-4(1H)-one core and is also a privileged structure in medicinal chemistry. While both scaffolds can be substituted with a benzyl group, the resulting biological activities often differ. For instance, a series of 3-benzyl-2-substituted- nih.govresearchgate.netnih.govtriazolo[5,1-b]quinazolin-9-ones were synthesized and evaluated for antihypertensive activity, with the 2-methyl derivative showing potent effects. nih.gov In contrast, many other quinazolinone derivatives, particularly those with a 4-anilino substitution, are potent EGFR kinase inhibitors used in oncology. nih.govmdpi.com This comparison demonstrates that subtle changes in the core heterocycle—the placement of a nitrogen atom in the fused ring system—can profoundly shift the therapeutic application from cardiovascular disease to cancer, even when similar peripheral substituents like the benzyl group are present.
Advanced Applications and Future Research Directions of 3 Benzyl 2 Methylquinolin 4 1h One
Utility as a Chemical Building Block for More Complex Molecular Architectures
The strategic placement of the benzyl (B1604629) and methyl groups on the quinolin-4(1H)-one core endows 3-Benzyl-2-methylquinolin-4(1H)-one with a unique reactivity profile, making it a valuable precursor for the construction of more complex molecular architectures. The quinoline (B57606) nucleus itself is a privileged structure in synthetic organic chemistry, and its derivatives serve as foundational materials for creating a diverse array of heterocyclic compounds.
The reactivity of the quinolinone system allows for various chemical transformations. For instance, the presence of the carbonyl group and the active methylene (B1212753) protons adjacent to the benzyl group can be exploited for condensation and cyclization reactions. Research into related quinolinone structures has demonstrated that these sites are amenable to reactions such as palladium-catalyzed cross-coupling, allowing for the introduction of various aryl and heteroaryl moieties. nih.gov While specific examples for this compound are not extensively documented in publicly available research, the known reactivity of the quinolinone scaffold suggests its potential in synthesizing polycyclic and highly substituted aromatic systems.
One area of exploration is the use of this compound in multicomponent reactions, which are efficient processes for building molecular complexity in a single step. The functional groups present in this compound make it a suitable candidate for such reactions, potentially leading to the rapid generation of libraries of novel compounds with diverse biological activities.
Potential in Materials Science Beyond Medicinal Chemistry
While the primary focus of quinolinone research has been in medicinal chemistry, the unique photophysical properties of this class of compounds suggest their potential in materials science. Quinoline derivatives are known to exhibit fluorescence, and their emission characteristics can be tuned by modifying the substituents on the quinoline ring.
Although specific studies on this compound as a dye or pigment are not widely reported, related quinolinone structures have been investigated for their use in the development of organic light-emitting diodes (OLEDs) and other functional materials. The benzyl and methyl groups in this compound could influence its solid-state packing and intermolecular interactions, which are crucial factors in determining the optical properties of a material. Further research in this area could uncover applications for this compound in the formulation of novel dyes, pigments, or as a component in advanced functional materials.
Exploration of Uncharted Biological Activities and Targets
The biological activities of quinolinone derivatives are vast and well-documented, with many compounds exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.gov However, the specific biological profile of this compound remains largely uncharted.
Given the structural similarities to other bioactive quinolinones, it is plausible that this compound could exhibit a range of biological effects. For instance, many quinolinone-based antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV. It would be a valuable line of inquiry to investigate whether this compound or its derivatives can interact with these or other novel biological targets.
Furthermore, the field of neurodegenerative diseases presents another potential avenue for exploration. Some quinoline derivatives have been investigated for their ability to modulate pathways implicated in these conditions. Screening this compound against targets relevant to neurodegeneration could reveal new therapeutic possibilities.
Emerging Research Areas in Quinolinone Chemical Biology
The chemical biology of quinolinones is a rapidly evolving field, with researchers continuously seeking to understand how these molecules interact with biological systems and how they can be used as tools to probe cellular processes. One emerging area is the development of "multi-target" or "hybrid" drugs, where a single molecule is designed to interact with multiple biological targets. The quinolinone scaffold is an attractive platform for the design of such agents due to its synthetic tractability and its ability to be functionalized at various positions. This compound could serve as a starting point for the development of hybrid molecules by incorporating other pharmacophores onto its structure.
Another area of growing interest is the use of quinolinones in the development of chemical probes for target identification and validation. By attaching reporter tags or reactive groups to the this compound scaffold, researchers could create tools to identify its binding partners in cells, thereby elucidating its mechanism of action and uncovering new biological pathways.
The exploration of the vast chemical space around the this compound core, through combinatorial synthesis and high-throughput screening, holds the promise of discovering novel compounds with unique properties and applications.
Q & A
Q. What are the recommended synthetic routes for preparing 3-Benzyl-2-methylquinolin-4(1H)-one, and how can purity be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted anilines with β-keto esters or ketones under acidic conditions. For example, using LiAlH4 for reduction steps and SOCl2 for activating carboxylic intermediates (see analogous protocols in quinolinone synthesis) . Purification can be achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) or LC-MS to confirm the absence of byproducts like unreacted benzyl precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, quinolinone carbonyl at ~170 ppm in ¹³C) .
- FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for regiochemical assignments (e.g., benzyl vs. methyl positioning) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Monitor degradation via TLC or HPLC at intervals (e.g., 1, 3, 6 months). For light-sensitive compounds, amber vials and inert atmospheres (N2) are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Ensure consistent molar concentrations across assays (e.g., IC50 in enzyme vs. cell-based studies) .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Structural Confirmation : Re-examine regiochemistry via XRD or NOESY NMR to rule out isomer interference .
Q. How can regioselectivity challenges in modifying the quinolinone core be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophilic substitution .
- Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki or Buchwald-Hartwig reactions for selective C-C or C-N bond formation at the 3- or 4-positions .
- Computational Modeling : DFT calculations (e.g., using Gaussian) predict reactive sites based on electron density maps .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with variations in benzyl/methyl groups or quinolinone substituents .
- Bioassay Panels : Test against target enzymes (e.g., kinases) and cell lines (e.g., cancer, bacterial) to correlate structural changes with activity .
- Multivariate Analysis : Apply chemometric tools (e.g., PCA or PLS regression) to identify critical molecular descriptors (e.g., logP, H-bond donors) .
Q. How can surface adsorption behavior impact the compound’s reactivity in heterogeneous catalysis studies?
- Methodological Answer :
- Surface Characterization : Use XPS or ToF-SIMS to analyze adsorption on catalysts (e.g., TiO2, Al2O3) .
- Kinetic Studies : Monitor reaction rates under varying surface area/porosity conditions to differentiate bulk vs. surface-mediated pathways .
Data Analysis & Validation
Q. What statistical approaches are recommended for validating contradictory spectroscopic data?
- Methodological Answer :
- Principal Component Analysis (PCA) : Compare NMR/IR datasets to identify outliers or batch variations .
- Cross-Validation : Replicate analyses in independent labs using standardized protocols (e.g., USP guidelines for HPLC) .
Q. How can computational tools predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Models : Estimate biodegradation (e.g., BIOWIN) or ecotoxicity (e.g., ECOSAR) using SMILES inputs .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous interfaces to predict persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
